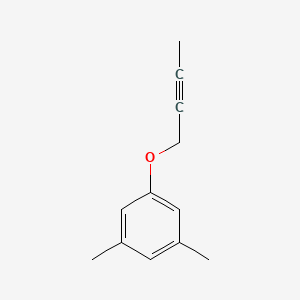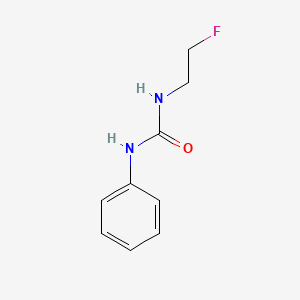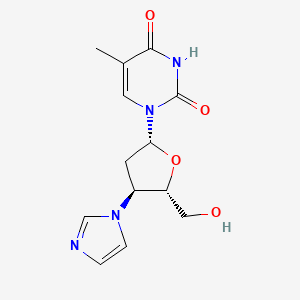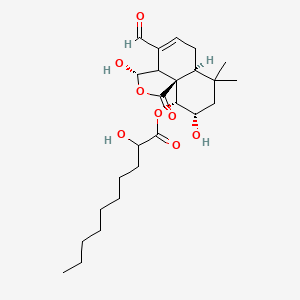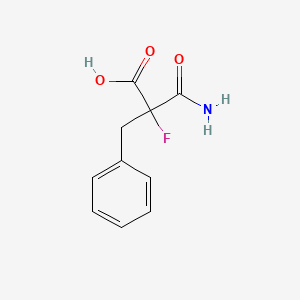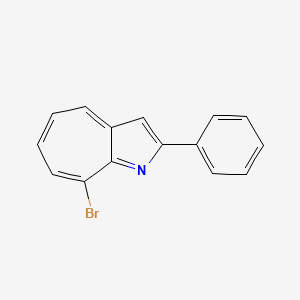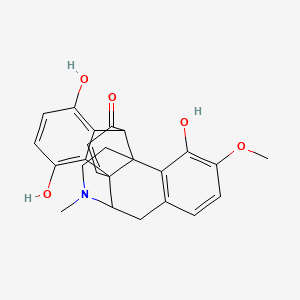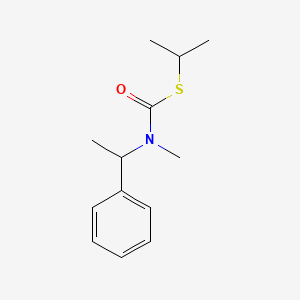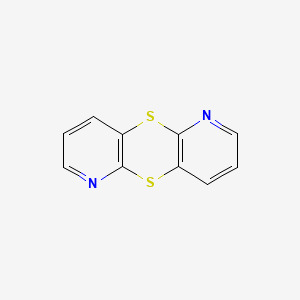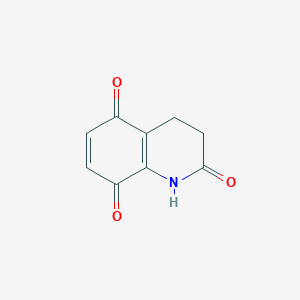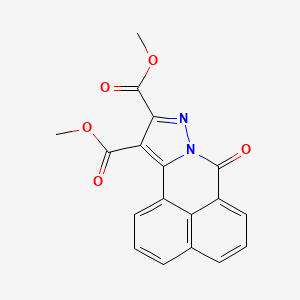
7H-Benzo(de)pyrazolo(5,1-a)isoquinoline-10,11-dicarboxylic acid, 7-oxo-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7H-Benzo(de)pyrazolo(5,1-a)isoquinoline-10,11-dicarboxylic acid, 7-oxo-, dimethyl ester is a complex organic compound with a unique structure that includes a fused ring system
Méthodes De Préparation
The synthesis of 7H-Benzo(de)pyrazolo(5,1-a)isoquinoline-10,11-dicarboxylic acid, 7-oxo-, dimethyl ester can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where dimethylamino-substituted 7H-benzo(de)pyrazolo(5,1-a)isoquinoline-7-ones are heated with POCl3 and DMF. This reaction leads to electrophilic substitution at the position ortho to the dimethylamino group, followed by cyclization of the iminium adduct to a quinazolinium salt . Another method involves the copper-catalyzed synthesis from 2-gem-dipyrazolylvinylbromobenzenes under mild conditions .
Analyse Des Réactions Chimiques
7H-Benzo(de)pyrazolo(5,1-a)isoquinoline-10,11-dicarboxylic acid, 7-oxo-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions are common, especially under Vilsmeier-Haack conditions.
Cyclization: Cyclization reactions can occur, leading to the formation of quinazolinium salts.
Common reagents used in these reactions include POCl3, DMF, and copper catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
7H-Benzo(de)pyrazolo(5,1-a)isoquinoline-10,11-dicarboxylic acid, 7-oxo-, dimethyl ester has several scientific research applications:
Chemistry: It is used in the synthesis of various heterocyclic compounds and as a precursor for more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 7H-Benzo(de)pyrazolo(5,1-a)isoquinoline-10,11-dicarboxylic acid, 7-oxo-, dimethyl ester involves its interaction with specific molecular targets and pathways. The compound exerts its effects through electrophilic substitution and cyclization reactions, leading to the formation of quinazolinium salts . These reactions are crucial for its biological and chemical activities.
Comparaison Avec Des Composés Similaires
7H-Benzo(de)pyrazolo(5,1-a)isoquinoline-10,11-dicarboxylic acid, 7-oxo-, dimethyl ester can be compared with other similar compounds, such as:
Dimethylamino-substituted 7H-benzo(de)pyrazolo(5,1-a)isoquinoline-7-ones: These compounds undergo similar Vilsmeier-Haack reactions.
Pyrazolo(5,1-a)isoquinoline derivatives: These compounds share a similar core structure and undergo similar chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Propriétés
Numéro CAS |
40142-54-9 |
|---|---|
Formule moléculaire |
C18H12N2O5 |
Poids moléculaire |
336.3 g/mol |
Nom IUPAC |
dimethyl 15-oxo-13,14-diazatetracyclo[7.6.1.05,16.010,14]hexadeca-1,3,5(16),6,8,10,12-heptaene-11,12-dicarboxylate |
InChI |
InChI=1S/C18H12N2O5/c1-24-17(22)13-14(18(23)25-2)19-20-15(13)10-7-3-5-9-6-4-8-11(12(9)10)16(20)21/h3-8H,1-2H3 |
Clé InChI |
JUHFGCDCAWTVBE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C2C3=CC=CC4=C3C(=CC=C4)C(=O)N2N=C1C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



